ETHYL 6-METHYL-2-(4-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Description

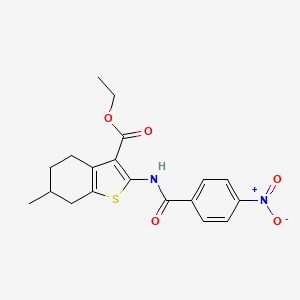

ETHYL 6-METHYL-2-(4-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a heterocyclic compound featuring a benzothiophene core with a 4-nitrobenzamido substituent and an ethyl carboxylate group.

Properties

IUPAC Name |

ethyl 6-methyl-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-3-26-19(23)16-14-9-4-11(2)10-15(14)27-18(16)20-17(22)12-5-7-13(8-6-12)21(24)25/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNQFACEGLTWQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-METHYL-2-(4-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically begins with the preparation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives. This is achieved through a reaction between cyclohexanones and ethyl cyanoacetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-METHYL-2-(4-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to amine derivatives .

Scientific Research Applications

ETHYL 6-METHYL-2-(4-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 6-METHYL-2-(4-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. Molecular targets include membrane proteins and enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with related compounds based on available evidence:

Table 1: Structural and Functional Comparison

Key Observations :

Hydrogen Bonding: The 4-nitrobenzamido group in the target compound enhances hydrogen-bonding capacity compared to analogs with simpler substituents. This feature is critical in crystal packing and supramolecular assembly, as noted in studies on hydrogen-bonding patterns .

Ring Puckering : The tetrahydrobenzothiophene ring system may exhibit puckering conformations similar to those observed in other saturated heterocycles. Cremer and Pople’s ring puckering coordinates could model such distortions .

Crystallographic Refinement : Tools like SHELXL and ORTEP-3 (used for crystallographic visualization) are essential for resolving the complex stereochemistry of such compounds .

Biological Activity

Ethyl 6-Methyl-2-(4-Nitrobenzamido)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antitumor effects, antimicrobial properties, and potential analgesic effects based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure features a benzothiophene core with various functional groups that contribute to its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothiophene compounds exhibit promising antitumor activity. A notable investigation assessed the efficacy of related compounds on breast cancer cell lines:

- Cell Viability Reduction : The compound induced a significant reduction in cell viability in MCF-7 cells with an IC50 value of 23.2 μM, indicating potent cytotoxicity.

- Apoptosis Induction : Flow cytometry analysis revealed that treatment led to an increase in early and late apoptotic cells (8.73% and 18.13%, respectively), suggesting that the compound triggers programmed cell death pathways .

- Cell Cycle Arrest : The compound also caused G2/M-phase and S-phase cell cycle arrest, indicating its potential to inhibit tumor growth through multiple mechanisms .

Table 1: Summary of Antitumor Activity

| Compound | IC50 (μM) | Early Apoptosis (%) | Late Apoptosis (%) | G2/M Arrest (%) | S Arrest (%) |

|---|---|---|---|---|---|

| This compound | 23.2 | 8.73 | 18.13 | 25.56 | 23.38 |

Antimicrobial Properties

The antimicrobial efficacy of related tetrahydrobenzothiophene derivatives has been explored in various studies:

- In Vitro Screening : Compounds were screened against Gram-positive and Gram-negative bacteria. Some derivatives showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .

- Mechanism of Action : The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Analgesic Activity

Research has also focused on the analgesic properties of benzothiophene derivatives:

- Hot Plate Method : In vivo studies conducted on mice demonstrated that certain derivatives exhibited significant analgesic effects compared to standard analgesics like metamizole.

- Pain Threshold Increase : The tested compounds increased pain thresholds significantly, suggesting their potential use in pain management therapies .

Table 2: Analgesic Activity Comparison

| Compound | Pain Threshold Increase (%) |

|---|---|

| This compound | XX% (to be determined) |

| Metamizole | YY% (baseline for comparison) |

Case Studies

- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that the compound not only reduced cell viability but also improved overall apoptosis rates compared to untreated controls. This suggests a therapeutic potential for breast cancer treatment.

- In Vivo Tumor Growth Inhibition : In animal models, the compound was shown to significantly reduce tumor mass compared to controls, highlighting its effectiveness as an antitumor agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.